An In-depth Technical Guide to the Chemical Properties of 1,10-Phenanthroline-5,6-diamine
An In-depth Technical Guide to the Chemical Properties of 1,10-Phenanthroline-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Phenanthroline-5,6-diamine is a heterocyclic organic compound derived from 1,10-phenanthroline (B135089). The addition of two amino groups at the 5 and 6 positions significantly influences its electronic properties and provides reactive sites for further chemical modification, expanding its coordination capabilities beyond that of the parent molecule.[1] This versatile compound serves as a critical building block and chelating agent in advanced scientific research. Its primary research value lies in its bidentate diamine functionality appended to the rigid, aromatic 1,10-phenanthroline core. This structure makes it an exceptional precursor for the synthesis of sophisticated polycyclic ligands and stable, redox-active metal complexes, which are pivotal in diverse fields, including catalytic systems, molecular electronics, and drug development.[1]
Core Chemical and Physical Properties
1,10-Phenanthroline-5,6-diamine is typically a solid at room temperature and should be stored in a dark place under an inert atmosphere.[2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₄ | [2] |
| Molecular Weight | 210.24 g/mol | [2][3] |
| IUPAC Name | 1,10-phenanthroline-5,6-diamine | [1] |
| CAS Number | 168646-54-6 | [2] |
| Melting Point | 155-156 °C | [3] |
| Boiling Point (Predicted) | 492.7±40.0 °C | [3] |
| Density (Predicted) | 1.414±0.06 g/cm³ | [3] |
| Vapor Pressure | 0 mmHg at 25°C | [3] |
| Solubility | Insoluble in water | [4] |
Synthesis and Purification
The synthesis of 1,10-phenanthroline-5,6-diamine is most commonly achieved through the reduction of 1,10-phenanthroline-5,6-dione (B1662461).
Experimental Protocol: Synthesis from 1,10-phenanthroline-5,6-dione
This protocol is adapted from the method described by Bodige and MacDonnell (1997). The reaction and subsequent workup steps should be performed under air-free conditions using standard Schlenk techniques or within a nitrogen-filled glovebox.
Materials:
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1,10-phenanthroline-5,6-dione
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Palladium on carbon (Pd/C)
Procedure:
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A slurry of 1,10-phenanthroline-5,6-dione (1.60 mmol) and Pd/C (228 mg) in ethanol (60 mL) is prepared in a round-bottom flask.
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The flask is purged with nitrogen gas.
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The mixture is heated to reflux.
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A solution of hydrazine hydrate in ethanol (2.16 mL in 15 mL of ethanol) is added dropwise over a period of 1.5 hours.
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The reaction mixture is then refluxed overnight.
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Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.
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The solvent is removed under reduced pressure to yield the crude product.
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Purification can be achieved by recrystallization from an appropriate solvent system.
Caption: Workflow for the synthesis of 1,10-Phenanthroline-5,6-diamine.
Chemical Reactivity
The chemical reactivity of 1,10-phenanthroline-5,6-diamine is characterized by the presence of the vicinal amino groups and the phenanthroline scaffold. These features allow for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
Coordination Chemistry
The two nitrogen atoms of the phenanthroline ring system and the two amino groups provide multiple coordination sites. It readily forms stable complexes with a variety of transition metal ions, including Co(II), Ni(II), and Cu(II).[5] The resulting complexes have unique electronic and photophysical properties, which are being explored for applications in catalysis and materials science.[1]
Reactions with Carbonyl Compounds
The diamine functionality can undergo condensation reactions with dicarbonyl compounds to form new heterocyclic systems. For example, it reacts with anti-dichloroglyoxime to synthesize a new dioxime ligand, 1,10-phenanthrolino-(5,6-b)-2,3-dihydroxyimino-1,4-diazin.[5][6]
Precursor to dppz Ligands
A significant application of 1,10-phenanthroline-5,6-diamine is its use as a precursor for the synthesis of dipyrido[3,2-a:2',3'-c]phenazine (dppz) and its derivatives.[1] These dppz ligands are renowned for their "molecular light switch" effect upon intercalation with DNA, a property extensively exploited in the development of luminescent probes for nucleic acid detection.[1] The synthesis involves the condensation of 1,10-phenanthroline-5,6-diamine with a suitable o-quinone.
Caption: Synthesis of dppz derivatives.
Spectroscopic and Electrochemical Properties
Spectroscopic Data
The structural characterization of 1,10-phenanthroline-5,6-diamine and its derivatives is typically performed using a combination of spectroscopic techniques.
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Infrared (IR) Spectroscopy: The IR spectrum of 1,10-phenanthroline-5,6-diamine shows characteristic bands for N-H and C=N stretching.[7][8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra in solvents like DMSO-d₆ are used to confirm the aromatic and amine protons and the carbon skeleton.[7]
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UV-Visible Spectroscopy: The electronic absorption spectrum in solvents like DMSO shows characteristic intra-ligand transition bands.[9]
Electrochemical Properties
The electrochemical behavior of 1,10-phenanthroline-5,6-diamine and its metal complexes has been investigated using techniques like cyclic voltammetry. The phenanthroline moiety can be involved in redox reactions. For instance, the inhibition of mild steel corrosion by 1,10-phenanthroline-5,6-diamine has been studied electrochemically, indicating its potential as a corrosion inhibitor.[10]
Applications in Drug Development and Biological Systems
1,10-Phenanthroline and its derivatives, including the 5,6-diamine, have shown a wide range of biological activities. They can act as ligands for metal ions in the synthesis of potential drug candidates.[11]
Antimicrobial and Anthelmintic Activity
Metal complexes of 1,10-phenanthroline derivatives have demonstrated significant antimicrobial and anthelmintic properties.[12] For example, copper(II) and silver(I) complexes of 1,10-phenanthroline-5,6-dione, a related compound, are highly active against a range of fungal and insect cell lines.[13]
Interaction with DNA
The planar aromatic structure of the phenanthroline core allows it and its derivatives to intercalate into the DNA minor groove. This interaction is central to the application of its dppz derivatives as DNA probes.[1][14] Metal complexes of these ligands can also exhibit nuclease activity, cleaving DNA through the generation of reactive oxygen species.[14]
Caption: Interaction of 1,10-phenanthroline derivatives with DNA.
Conclusion
1,10-Phenanthroline-5,6-diamine is a compound of significant interest to researchers in chemistry, materials science, and drug development. Its versatile chemical reactivity, strong chelating ability, and the unique properties of its derivatives make it a valuable tool for the design and synthesis of novel functional molecules and materials. Further exploration of its biological activities and the development of new synthetic methodologies will continue to expand its applications in science and technology.
References
- 1. 5,6-Diamino-1,10-phenanthroline | High-Purity Reagent [benchchem.com]
- 2. achemtek.com [achemtek.com]
- 3. echemi.com [echemi.com]
- 4. 1 10-PHENANTHROLINE-5 6-DIONE 97 | 27318-90-7 [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. rsc.org [rsc.org]
- 8. The rapid synthesis of 1,10-phenanthroline-5,6-diimine (Phendiimine) and its fascinating photo-stimulated behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. electrochemsci.org [electrochemsci.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Anthelmintic activity of 1,10-phenanthroline-5,6-dione-based metallodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(ii) and silver(i) complexes - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 14. soc.chim.it [soc.chim.it]
